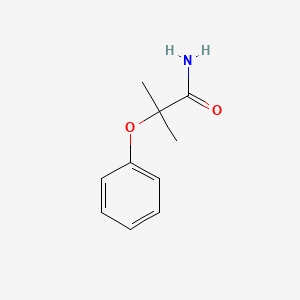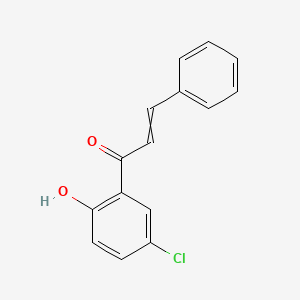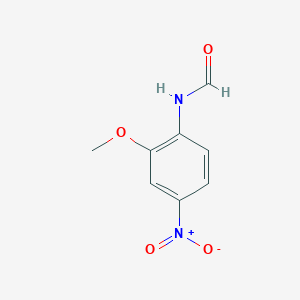
3-(3,4-dichlorophenyl)-3-Pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-3-Pyrrolidinol is a chemical compound characterized by a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 3-(3,4-Dichlorophenyl)pyrrolidine. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(3,4-Dichlorophenyl)pyrrolidin-3-one.
Reduction: 3-(3,4-Dichlorophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3,4-dichlorophenyl)-3-Pyrrolidinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
3-(3,4-Dichlorophenyl)pyrrolidine: Lacks the hydroxyl group, leading to different chemical reactivity and biological activity.
3-(3,4-Dichlorophenyl)pyrrolidin-3-one:
3-(3,4-Dichlorophenyl)pyrrolidin-2-one: A structural isomer with different positioning of functional groups, leading to distinct chemical behavior.
Uniqueness: 3-(3,4-dichlorophenyl)-3-Pyrrolidinol is unique due to the presence of both a dichlorophenyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
属性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10(14)3-4-13-6-10/h1-2,5,13-14H,3-4,6H2 |
InChI 键 |
VTDDGZREKRAICG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(C2=CC(=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-6-[1-(4-chlorophenyl)cyclopentyl]pyrimidin-4-ol](/img/structure/B8725789.png)





![tert-Butyl 3-chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine-5-carboxylate](/img/structure/B8725843.png)


